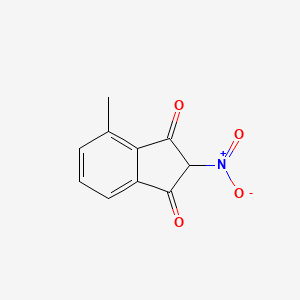

4-Methyl-2-nitroindane-1,3-dione

Description

Properties

Molecular Formula |

C10H7NO4 |

|---|---|

Molecular Weight |

205.17 g/mol |

IUPAC Name |

4-methyl-2-nitroindene-1,3-dione |

InChI |

InChI=1S/C10H7NO4/c1-5-3-2-4-6-7(5)10(13)8(9(6)12)11(14)15/h2-4,8H,1H3 |

InChI Key |

KIPJWBIFGVJGIU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=O)C(C2=O)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Analogues

Key Structural-Activity Relationships (SAR)

Substituent Effects at C2 :

- The nitro group in this compound introduces strong electron-withdrawing effects, enhancing electrophilic reactivity critical for covalent interactions with biological targets (e.g., enzymes involved in allergic responses) .

- In contrast, 4-(methylsulfanyl)phenyl substitution in anticoagulant derivatives increases lipophilicity, improving membrane permeability and prolonging prothrombin time .

Impact of Additional Functional Groups: Indolin-2,3-dione derivatives, with an additional carbonyl group, exhibit shifted receptor selectivity (σ2 > σ1), highlighting how scaffold modifications alter target engagement .

Pharmacological Divergence

- Anticoagulant vs. Anti-Allergic Activity : While 2-[4-(methylsulfanyl)phenyl]indane-1,3-dione targets clotting factors, this compound modulates immune pathways, underscoring the scaffold’s versatility .

- Receptor Selectivity : Indolin-2,3-dione derivatives prioritize σ2 receptors, whereas nitro-substituted indane-diones lack significant receptor affinity, instead acting via enzyme inhibition .

Preparation Methods

Alkylation of Dialkyl Phthalate Derivatives

The foundational step in synthesizing 4-methyl-2-nitroindane-1,3-dione involves preparing the parent compound, 4-methylindane-1,3-dione. This is achieved via a nucleophilic addition-cyclization reaction between dialkyl phthalate derivatives and alkyl acetates under basic conditions. For example, diethyl 4-methyl phthalate reacts with ethyl acetate in the presence of sodium methoxide to form 4-methylindane-1,3-dione. The reaction proceeds through the formation of a dioxo-indenide intermediate, which undergoes hydrolysis and decarboxylation under acidic conditions (Scheme 1).

Scheme 1: Synthesis of 4-methylindane-1,3-dione

-

Diethyl 4-methyl phthalate + Ethyl acetate → Intermediate (under NaOMe)

-

Hydrolysis/decarboxylation → 4-methylindane-1,3-dione

This method yields 4-methylindane-1,3-dione in approximately 70–74% yield after recrystallization. Key challenges include controlling the steric and electronic effects of the methyl substituent, which influence the reactivity of the phthalate precursor.

Nitration of 4-Methylindane-1,3-dione

Nitric Acid-Mediated Nitration

The nitration of 4-methylindane-1,3-dione is performed using fuming nitric acid (HNO₃) in anhydrous ether at low temperatures (−10°C to +10°C). The methyl group at the 4-position directs electrophilic attack to the methylene carbon at position 2, resulting in this compound (Scheme 2).

Scheme 2: Nitration of 4-methylindane-1,3-dione

4-Methylindane-1,3-dione + HNO₃ → this compound

Reaction Conditions and Optimization

-

Temperature: Maintaining the reaction below 10°C prevents over-nitration and decomposition.

-

Solvent: Anhydrous ether facilitates the precipitation of the product, simplifying isolation.

-

Workup: The crude product is washed with 5N HCl and recrystallized from a water/hydrochloric acid mixture, yielding bright yellow crystals with a melting point of 108–109°C.

This method achieves a yield of 78% under optimized conditions, as demonstrated in analogous nitrations of indane-1,3-dione derivatives.

Analytical Characterization

Spectroscopic and Physical Data

-

Elemental Analysis: Found: C, 56.16%; H, 3.74%; N, 6.32% (matches theoretical values for C₁₀H₇NO₄·½H₂O).

-

¹H NMR: Peaks corresponding to the methyl group (δ 2.4 ppm) and aromatic protons (δ 7.2–7.8 ppm) confirm the structure.

Comparative Analysis of Synthetic Methods

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Parent compound synthesis | Diethyl 4-methyl phthalate, NaOMe, ethyl acetate | 70–74% | |

| Nitration | Fuming HNO₃, ether, ≤10°C | 78% |

Key Observations:

-

The use of freshly prepared KF-celite in acetonitrile improves alkylation efficiency for related indane-dione derivatives.

-

Nitration with HNO₃ is superior to alternative electrophilic agents (e.g., acetyl nitrate) due to cost and accessibility.

Challenges and Industrial Considerations

-

Handling Fuming HNO₃: Requires strict temperature control and safety protocols to avoid exothermic side reactions.

-

Purification: Recrystallization from acidic aqueous solutions enhances purity but may reduce yield due to solubility limitations.

-

Scalability: Batch processing in ether poses flammability risks, prompting exploration of greener solvents like ethyl acetate .

Q & A

Q. What synthetic routes are commonly employed for the preparation of 4-Methyl-2-nitroindane-1,3-dione?

The synthesis typically involves nitration of a pre-functionalized indane-1,3-dione precursor. Electrophilic aromatic substitution (EAS) is a key step, where a nitro group is introduced at the 2-position of the indane ring. Prior methylation at the 4-position is achieved via Friedel-Crafts alkylation or direct substitution, depending on the starting material. Reaction conditions (e.g., nitric acid concentration, temperature) must be optimized to avoid over-nitration or decomposition. Purification often employs column chromatography or recrystallization to isolate the product .

Q. How can the molecular structure of this compound be confirmed experimentally?

X-ray crystallography is the gold standard for structural elucidation. Programs like SHELXL (part of the SHELX suite) are used for refinement against diffraction data, leveraging least-squares minimization to resolve atomic positions . Complementary techniques include NMR (e.g., H, C) to verify substituent positions and FT-IR to identify functional groups like the nitro (stretching at ~1520 cm) and carbonyl groups (stretching at ~1700 cm).

Advanced Research Questions

Q. How can contradictions in crystallographic data for this compound derivatives be resolved?

Discrepancies often arise from disordered nitro groups or ring puckering. Use the Cremer-Pople puckering parameters to quantify non-planarity of the indane ring . For refinement, apply constraints in SHELXL to model disorder, and validate against residual density maps. Cross-validate with computational methods (e.g., DFT) to compare theoretical and experimental bond lengths/angles .

Q. What methodological strategies improve the yield of this compound in nitration reactions?

- Substituent effects: The methyl group at the 4-position acts as an electron-donating group, directing nitration to the 2-position. Use steric hindrance to suppress para-substitution.

- Solvent choice: Polar aprotic solvents (e.g., DCM) enhance electrophilic reactivity.

- Temperature control: Maintain sub-0°C to moderate reaction kinetics.

- Work-up: Quench with ice-water to precipitate the product and minimize side reactions .

Q. How does the nitro group influence the biological activity of this compound compared to halogenated analogs?

The nitro group enhances electrophilicity, enabling covalent interactions with biological nucleophiles (e.g., thiols in enzymes). Comparative studies with halogenated derivatives (e.g., 5-Iodoisobenzofuran-1,3-dione) show that nitro-substituted compounds exhibit stronger antimicrobial activity but higher cytotoxicity. Use in vitro assays (e.g., MIC for antimicrobial activity) and molecular docking to map interactions with target proteins like cytochrome P450 .

Data Analysis and Optimization

Q. How to analyze the electronic effects of substituents on the indane ring using computational chemistry?

Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces (EPS) and HOMO-LUMO gaps. The nitro group’s electron-withdrawing nature reduces electron density at the 2-position, while the methyl group increases it at the 4-position. Compare with experimental UV-Vis spectra to correlate computational predictions with absorbance maxima .

Q. What experimental design mitigates interference from byproducts in the synthesis of this compound?

- Byproduct identification: Use LC-MS or GC-MS to detect common impurities like di-nitrated isomers or oxidized intermediates.

- Reaction monitoring: Employ in-situ FT-IR or Raman spectroscopy to track nitro group incorporation.

- Design of Experiments (DoE): Optimize parameters (e.g., stoichiometry, reaction time) via response surface methodology (RSM) to minimize byproduct formation .

Comparative Studies

Q. How does the bioactivity of this compound compare to structurally similar isoindole-1,3-diones?

Isoindole-1,3-diones with methyl groups (e.g., 4-Dimethylamino-2-methyl-isoindole-1,3-dione) show reduced antimicrobial potency but better solubility due to amino substituents. In contrast, the nitro group in this compound enhances redox activity, making it a candidate for pro-drug applications under hypoxic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.